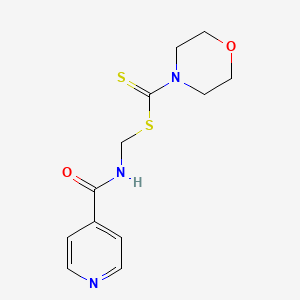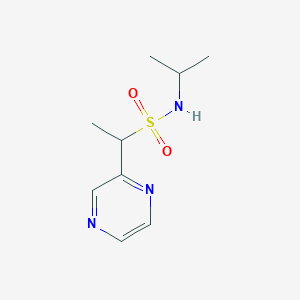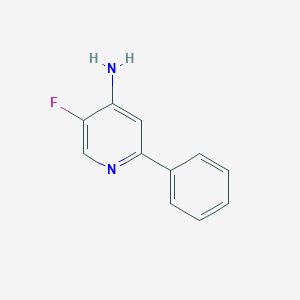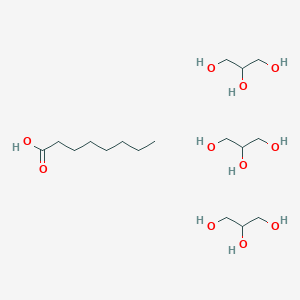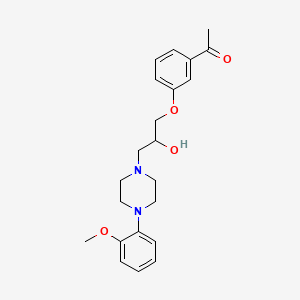![molecular formula C6H11NO3 B13963213 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI) CAS No. 540776-09-8](/img/structure/B13963213.png)
6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azabicyclo[310]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI) is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reaction conditions. The use of catalytic hydrogenation and cyclization reactions are common, although they present challenges such as low yields and stringent reaction conditions .
化学反応の分析
Types of Reactions
6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common in organic chemistry, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
作用機序
The mechanism of action of 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral activity by inhibiting viral proteases .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another member of the azabicyclohexane family, known for its role in antiviral medications.
3-Azabicyclo[3.1.0]hexane: A simpler analog with similar structural features but different functional groups.
Uniqueness
6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxymethyl group and multiple hydroxyl groups make it particularly versatile for chemical modifications and applications in various fields.
特性
CAS番号 |
540776-09-8 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(1R,2R,3R,4R,5R)-4-(hydroxymethyl)-6-azabicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C6H11NO3/c8-1-2-3-4(7-3)6(10)5(2)9/h2-10H,1H2/t2-,3+,4+,5+,6+/m0/s1 |
InChIキー |
SXRBQPPVANNBHT-YDMGZANHSA-N |
異性体SMILES |
C([C@H]1[C@@H]2[C@@H](N2)[C@H]([C@@H]1O)O)O |
正規SMILES |
C(C1C2C(N2)C(C1O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


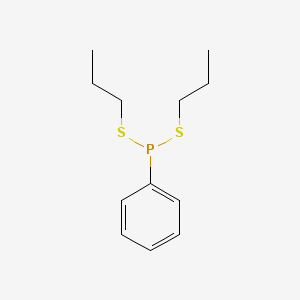
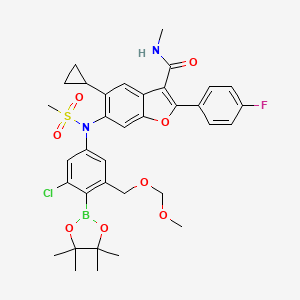
![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
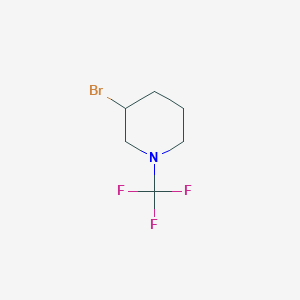
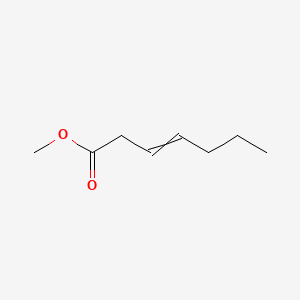
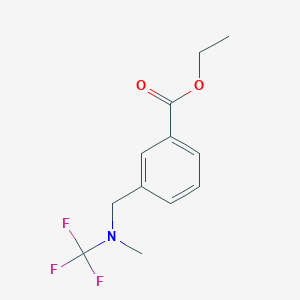
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
